molecular formula C14H14BrNO4S B4721688 5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B4721688
M. Wt: 372.24 g/mol
InChI Key: WIRLJMMFFSXUKM-SDQBBNPISA-N
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Description

5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as BDMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDMT is a thiazolidinedione derivative that exhibits anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of BDMT is not fully understood. However, studies have suggested that BDMT exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDMT has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
BDMT has been shown to exhibit various biochemical and physiological effects. Studies have suggested that BDMT can reduce oxidative stress, inflammation, and apoptosis in various cell types. BDMT has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Furthermore, BDMT has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

BDMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDMT exhibits potent anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, BDMT has some limitations for lab experiments. It has limited solubility in water, which can affect its bioavailability. Furthermore, the mechanism of action of BDMT is not fully understood, which can limit its potential therapeutic applications.

Future Directions

BDMT has significant potential for future research. Some of the future directions for BDMT research include:
1. Investigating the mechanism of action of BDMT to understand its therapeutic potential fully.
2. Developing novel formulations of BDMT to improve its bioavailability and efficacy.
3. Conducting preclinical and clinical studies to evaluate the safety and efficacy of BDMT in various diseases.
4. Studying the pharmacokinetics of BDMT to optimize its dosing regimen.
5. Exploring the potential of BDMT as a chemopreventive agent for various cancers.
Conclusion
In conclusion, BDMT is a thiazolidinedione derivative that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. BDMT has significant potential for the treatment of various diseases, including inflammatory diseases and cancer. However, further research is required to understand its mechanism of action fully and evaluate its safety and efficacy in preclinical and clinical studies.

Scientific Research Applications

BDMT has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that BDMT exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. BDMT has also been shown to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

properties

IUPAC Name

(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-4-16-13(17)12(21-14(16)18)6-8-5-10(19-2)11(20-3)7-9(8)15/h5-7H,4H2,1-3H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRLJMMFFSXUKM-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(2-bromo-4,5-dimethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

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